molecular formula C46H82O3 B1147294 Cholesteryl isostearyl carbonate CAS No. 127512-93-0

Cholesteryl isostearyl carbonate

Cat. No.: B1147294
CAS No.: 127512-93-0
M. Wt: 683.1 g/mol
InChI Key: VKDIIYWKXJGBIA-NIYVIGCCSA-N
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Description

Cholesteryl isostearyl carbonate (CIC, CAS 127512-93-0) is a nonionic surfactant and liquid crystal compound with the molecular formula C₄₆H₈₂O₃ and a molecular weight of 683.14 g/mol . Structurally, it consists of a cholesterol backbone esterified with isostearyl alcohol (a branched C₁₈ alkyl chain) via a carbonate linkage. CIC exists as a liquid or semi-solid paste at room temperature and is insoluble in water . Its primary applications include thermochromic materials and biomedical devices, where it modulates temperature-responsive optical properties .

Properties

CAS No.

127512-93-0

Molecular Formula

C46H82O3

Molecular Weight

683.1 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate

InChI

InChI=1S/C46H82O3/c1-35(2)22-19-17-15-13-11-9-8-10-12-14-16-18-20-33-48-44(47)49-39-29-31-45(6)38(34-39)25-26-40-42-28-27-41(37(5)24-21-23-36(3)4)46(42,7)32-30-43(40)45/h25,35-37,39-43H,8-24,26-34H2,1-7H3/t37-,39?,40?,41-,42?,43?,45+,46-/m1/s1

InChI Key

VKDIIYWKXJGBIA-NIYVIGCCSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)OCCCCCCCCCCCCCCCC(C)C)C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl isostearyl carbonate can be synthesized through the esterification of cholesterol with isostearyl carbonate. The reaction typically involves the use of a catalyst such as thionyl chloride in the presence of a solvent like benzene. The reaction conditions include maintaining the reaction mixture at a specific temperature and ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes.

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Derivatives

Cholesteryl carbonate esters are widely used in liquid crystal formulations due to their helical mesophase structures and thermotropic behavior. Below is a detailed comparison of CIC with structurally analogous compounds:

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Structure Key Functional Groups
Cholesteryl isostearyl carbonate (CIC) C₄₆H₈₂O₃ 683.14 Branched C₁₈ (isostearyl) Carbonate ester linkage
Cholesteryl oleyl carbonate (COC) C₄₆H₈₀O₃ 681.13 Unsaturated C₁₈ (oleyl, Z-configuration) Carbonate ester linkage
Cholesteryl pelargonate (CP) C₃₆H₆₂O₂ 538.88 Saturated C₉ (nonanoate) Carboxylate ester linkage
Cholesteryl benzoate (CB) C₃₄H₅₀O₂ 514.76 Aromatic (benzoyl) Carboxylate ester linkage
Cholesteryl ethyl carbonate (CEC) C₃₀H₅₀O₃ 470.72 Short-chain C₂ (ethyl) Carbonate ester linkage

Key Differences :

  • Chain Branching vs. Unsaturation : CIC’s isostearyl group is branched, whereas COC has a linear oleyl chain with a double bond. This branching reduces crystallinity in CIC compared to COC .
  • Chain Length : CP (C₉) and CB (aromatic) have shorter chains, leading to lower molecular weights and distinct phase transition behaviors compared to CIC and COC .

Physical Properties and Phase Behavior

Compound Melting Point (°C) Solubility in Water Mesophase Temperature Range (°C) Applications
This compound (CIC) Not reported (liquid/paste) Insoluble 3–7°C (in mixtures) Thermographic plates, biomedical sensors
Cholesteryl oleyl carbonate (COC) ~20 Insoluble 17–30°C (varies with composition) Thermochromic displays, contact lenses
Cholesteryl pelargonate (CP) ~60 Insoluble 26.5–30.5°C (in ternary mixtures) Pressure-sensitive films
Cholesteryl benzoate (CB) ~110 Insoluble 20–25°C (in ternary mixtures) Optical switches

Key Findings :

  • Thermochromic Sensitivity : COC-based mixtures exhibit broader mesophase ranges (17–30°C) compared to CIC, which is typically blended with cholesteryl pelargonate and chloride for narrower ranges (3–7°C) .
  • Role of Chain Length : Shorter chains (e.g., CP, CB) increase melting points and reduce mesophase stability, while longer/branched chains (CIC, COC) enhance fluidity and lower transition temperatures .
CIC in Thermographic Plates

CIC is used in microencapsulated thermographic coatings with cholesteryl pelargonate (55–75%), cholesteryl chloride (4.5–7.2%) , and cholesteryl propionate (2–6%) . These formulations produce a gray-red-green-blue color spectrum over a 3–7°C range , ideal for medical thermography .

COC in Biomedical Devices

COC is embedded in scleral contact lenses with cholesteryl nonanoate (CN) and cholesteryl benzoate (CB) for real-time corneal temperature monitoring. Its high sensitivity to 0.1°C changes enables RGB-based colorimetric readouts .

CP and CB in Tunable Optical Systems

CP and CB are key in ternary mixtures (e.g., COC/CP/CB) for adjustable mesophase ranges. For example, 0.45 g COC + 0.45 g CP + 0.10 g CB yields a 26.5–30.5°C transition range, suitable for industrial temperature sensors .

Research Findings and Innovations

  • CIC: Limited standalone studies exist, but its branched structure improves miscibility in polymer matrices (e.g., polylactic acid) for macrophage polarization in bone regeneration .
  • COC : Ultrasonic velocity studies reveal its acoustic parameters (e.g., adiabatic compressibility = 2.8 × 10⁻¹⁰ m²/N at 25°C) are critical for biomedical device design .
  • Crystal Polymorphism : Cholesteryl derivatives like CEC and CIC exhibit isomorphic crystal packing, enabling predictable phase behavior in mixed systems .

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